molecular formula C16H16N4O3 B13964337 3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol

3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol

Cat. No.: B13964337
M. Wt: 312.32 g/mol
InChI Key: GLBSLIRMQICJQL-UHFFFAOYSA-N
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Description

3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol is a complex organic compound that features a benzo[d][1,3]dioxole moiety fused with an imidazo[1,2-b]pyridazine ring system

Preparation Methods

The synthesis of 3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a cyclization reaction involving catechol and formaldehyde.

    Synthesis of the imidazo[1,2-b]pyridazine ring: This step often involves the condensation of appropriate hydrazine derivatives with pyridazine precursors.

    Coupling of the two moieties: The benzo[d][1,3]dioxole and imidazo[1,2-b]pyridazine units are coupled using palladium-catalyzed cross-coupling reactions.

    Introduction of the propanol group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of the benzo[d][1,3]dioxole and imidazo[1,2-b]pyridazine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

3-[[3-(1,3-benzodioxol-5-yl)imidazo[1,2-b]pyridazin-6-yl]amino]propan-1-ol

InChI

InChI=1S/C16H16N4O3/c21-7-1-6-17-15-4-5-16-18-9-12(20(16)19-15)11-2-3-13-14(8-11)23-10-22-13/h2-5,8-9,21H,1,6-7,10H2,(H,17,19)

InChI Key

GLBSLIRMQICJQL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=C4N3N=C(C=C4)NCCCO

Origin of Product

United States

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